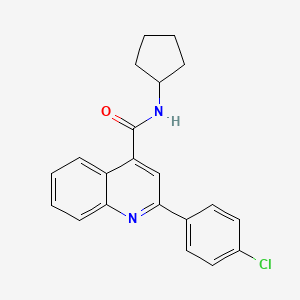
2-(4-chlorophenyl)-N-cyclopentyl-4-quinolinecarboxamide
Descripción general
Descripción
2-(4-chlorophenyl)-N-cyclopentyl-4-quinolinecarboxamide, also known as CP-544326, is a chemical compound that belongs to the class of quinolinecarboxamides. It has been extensively studied in scientific research for its potential therapeutic applications in various diseases.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors
Mode of Action
Related compounds such as chlorfenapyr and other arylpyrrole derivatives have been reported to have unique modes of action . For instance, chlorfenapyr uncouples oxidative phosphorylation at the mitochondria, leading to disruption of ATP production and cellular death . While this provides some insight, the specific interactions of 2-(4-chlorophenyl)-N-cyclopentylquinoline-4-carboxamide with its targets and the resulting changes remain to be elucidated.
Biochemical Pathways
For example, DDT and its metabolites, which share some structural similarities with the compound , have been found to affect several metabolic pathways
Pharmacokinetics
A study on similar compounds, such as decoquinate derivatives, has shown that they possess favorable pharmacokinetic properties, including good oral bioavailability and long elimination half-lives . These properties could potentially apply to 2-(4-chlorophenyl)-N-cyclopentylquinoline-4-carboxamide, but further studies are needed to confirm this.
Result of Action
Related compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Action Environment
For example, the environmental persistence of DDT and its metabolites can influence their bioaccumulation and toxicity
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N-cyclopentyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a highly selective inhibitor of PDE4, making it a useful tool for studying the role of this enzyme in various biological processes. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound also has some limitations. It has a relatively short half-life, which may limit its effectiveness in certain experiments. This compound also has poor solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenyl)-N-cyclopentyl-4-quinolinecarboxamide. One potential area of research is the development of new analogs with improved pharmacokinetic properties. Another area of research is the exploration of the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its downstream effects on various biological processes.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-cyclopentyl-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. This compound has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-cyclopentylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c22-15-11-9-14(10-12-15)20-13-18(17-7-3-4-8-19(17)24-20)21(25)23-16-5-1-2-6-16/h3-4,7-13,16H,1-2,5-6H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTYTILDHXSYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3739479.png)
![N-cycloheptyl-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzamide](/img/structure/B3739487.png)

![N'-{5-bromo-1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}nicotinohydrazide](/img/structure/B3739506.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3739523.png)
![[(6-bromo-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B3739534.png)


![2-{2-[3-(3-methyl-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739552.png)
![N-[bis(4-methoxyphenyl)methyl]-2-fluorobenzamide](/img/structure/B3739555.png)
![2-{[3-(3-methyl-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739562.png)

![methyl 3-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzoate](/img/structure/B3739581.png)
![(cyclopropylmethyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]propylamine](/img/structure/B3739586.png)
